2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is a complex organic compound that features a furan ring, a tetrahydroquinoline sulfonyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable methylating agent under controlled conditions to form the furan-2-ylmethyl intermediate.
Synthesis of the Tetrahydroquinoline Sulfonyl Derivative: This involves the sulfonylation of 1,2,3,4-tetrahydroquinoline using a sulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the tetrahydroquinoline sulfonyl derivative and 2-methyl-4-phenoxyacetic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties can be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The furan ring and the sulfonyl group can interact with various enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid derivatives
- Tetrahydroquinoline sulfonyl derivatives
- Phenoxyacetamide derivatives
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]ACETAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24N2O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-17-14-20(31(27,28)25-12-4-7-18-6-2-3-9-21(18)25)10-11-22(17)30-16-23(26)24-15-19-8-5-13-29-19/h2-3,5-6,8-11,13-14H,4,7,12,15-16H2,1H3,(H,24,26) |
InChI Key |
KZRFBLHKKQLRKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.